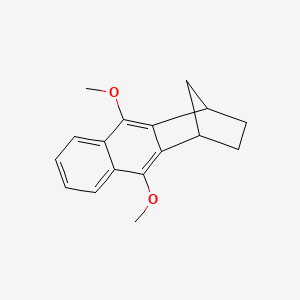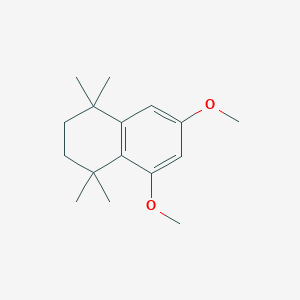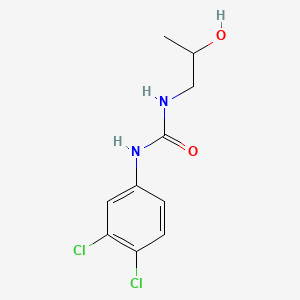
Diphenyldi-m-tolylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyldi-m-tolylsilane is an organosilicon compound with the molecular formula C26H24Si. It is characterized by the presence of two phenyl groups and two m-tolyl groups attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyldi-m-tolylsilane can be synthesized through the reaction of chlorosilanes with Grignard reagents. A common method involves the reaction of dichlorodiphenylsilane with m-tolylmagnesium bromide under anhydrous conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Diphenyldi-m-tolylsilane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, such as alkenes and alkynes, in the presence of a catalyst.
Common Reagents and Conditions:
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Oxidation: Hydrogen peroxide or peracids are used as oxidizing agents.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed:
Hydrosilylation: The major products are organosilicon compounds with new Si-C bonds.
Oxidation: Silanols and siloxanes are the primary products.
Substitution: The products vary depending on the substituents introduced.
Scientific Research Applications
Diphenyldi-m-tolylsilane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials, including polymers and ceramics.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules through hydrosilylation and other reactions.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of diphenyldi-m-tolylsilane in chemical reactions involves the activation of the silicon atom, which can form bonds with various organic and inorganic species. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across double or triple bonds in organic molecules . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- Diphenyl(p-tolyl)silane
- Diphenyldi-o-tolylsilane
- 1,4-bis(triphenylsilyl)benzene
- 1,3-bis(triphenylsilyl)benzene
Comparison: Diphenyldi-m-tolylsilane is unique due to the presence of m-tolyl groups, which can influence its reactivity and the properties of the resulting products. Compared to diphenyl(p-tolyl)silane and diphenyldi-o-tolylsilane, the m-tolyl groups in this compound provide different steric and electronic effects, which can affect the outcome of chemical reactions . The other similar compounds, such as 1,4-bis(triphenylsilyl)benzene and 1,3-bis(triphenylsilyl)benzene, have different structural arrangements and are used in different applications .
Properties
Molecular Formula |
C26H24Si |
|---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
bis(3-methylphenyl)-diphenylsilane |
InChI |
InChI=1S/C26H24Si/c1-21-11-9-17-25(19-21)27(23-13-5-3-6-14-23,24-15-7-4-8-16-24)26-18-10-12-22(2)20-26/h3-20H,1-2H3 |
InChI Key |
JSILCIBYXWISFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11952480.png)
![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)

![tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane](/img/structure/B11952489.png)



![N-Butyl-N'-[4-(diethylamino)phenyl]urea](/img/structure/B11952512.png)




